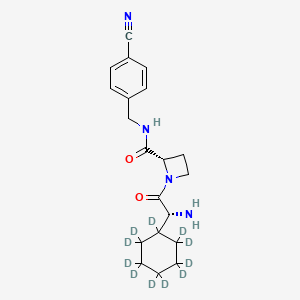

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

Description

Development of Azetidine-Based Compounds

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as critical scaffolds in organic synthesis and medicinal chemistry due to their unique balance of ring strain (~25.4 kcal/mol) and stability. First synthesized in 1888, azetidines gained prominence after the discovery of natural products like azetidine-2-carboxylic acid and their structural resemblance to β-lactam antibiotics. Modern synthetic advances include:

- Ring contraction strategies : Utilizing titanium-mediated cyclopropanation of oxime ethers with Grignard reagents to form spirocyclic azetidines.

- C–H activation : Palladium-catalyzed γ-C(sp³)–H amination for functionalized azetidines.

- Strain-release homologation : Azabicyclo[1.1.0]butane opening with boronic esters to access azetidine boronic acids.

These methods enabled diverse applications, from kinase inhibitors (e.g., cobimetinib) to covalent STAT3 inhibitors. The azetidine core’s reactivity, driven by σ N–C bond cleavage, facilitates targeted functionalization while maintaining metabolic stability compared to smaller aziridines.

Discovery and Classification of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

This deuterated azetidine derivative (CAS: 1356930-51-2) belongs to the class of deuterium-labeled peptidomimetics designed for enhanced pharmacokinetic profiling. Key structural features include:

The compound was developed as an intermediate in synthesizing deuterated ximelagatran , an oral anticoagulant. Its synthesis involves:

- Chiral resolution : Enantioselective formation of the (2R)-cyclohexylglycine moiety.

- Deuterium incorporation : Late-stage H/D exchange using catalytic Pd/C or Pt/C in D₂O.

- Coupling reactions : Amide bond formation between the azetidine carboxylate and 4-cyanobenzylamine.

Significance in Heterocyclic Chemistry

The compound exemplifies three key trends in heterocyclic chemistry:

- Strain-driven reactivity : The azetidine ring’s tension enables selective σ N–C bond cleavage, allowing modular derivatization.

- Stereochemical control : The (2R) and (2S) configurations ensure precise spatial alignment for target binding, critical in protease inhibition.

- Hybrid architectures : Fusion of azetidine with a cyclohexyl group enhances lipid solubility, while the cyanobenzyl moiety introduces π-stacking interactions.

Recent studies highlight its role in:

- Kinase inhibition : Analogues disrupt STAT3 dimerization via covalent cysteine modification (IC₅₀: 0.38–0.98 μM).

- Polymer templates : Azetidine carboxamides serve as chiral auxiliaries in asymmetric catalysis.

Relevance of Deuterium Labeling in Chemical Research

Deuterium labeling confers three strategic advantages in this compound:

Table 1: Impact of Deuterium on Pharmacokinetic Properties

The 11 deuterium atoms in this compound were incorporated via:

- Catalytic H/D exchange : Pd/C-mediated benzylic deuteration in D₂O.

- Synthetic precursors : Use of CD₃MgI for methyl group deuteration.

Deuterium’s kinetic isotope effect (KIE ≈ 6–10) reduces metabolic degradation at critical positions, making this compound a valuable probe for isotope tracing in coagulation pathways .

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1/i1D2,2D2,3D2,4D2,5D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWQVQZPDROFY-FLLCJUDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Synthesis

The synthesis begins with the preparation of (2R)-2-amino-2-cyclohexylacetic acid-d₁₁. Deuterium incorporation into the cyclohexyl group is achieved via catalytic deuteration using D₂ gas over a Pd/C catalyst at 80–100°C, followed by H-D exchange in D₂O under acidic conditions (pH 2–3, 48 hours). The resulting deuterated cyclohexylglycine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 1.2 eq. of triethylamine, yielding (2R)-N-Boc-2-amino-2-cyclohexylacetyl-d₁₁ with >95% isotopic purity.

Azetidinecarboxamide Coupling

The Boc-protected intermediate is coupled to 2-L-azetidinecarboxylic acid using ethyl chloroformate (1.1 eq.) in dimethylformamide (DMF) at −10°C to 0°C. This minimizes racemization while achieving 85–90% coupling efficiency. Post-reaction, the mixture is quenched with ice-water, and the product is extracted into ethyl acetate, followed by silica gel chromatography (hexane/ethyl acetate 3:1).

Deuterium Incorporation Strategies

Position-Specific Deuteration

Deuterium is introduced at 11 positions, primarily within the cyclohexyl ring (8D) and the azetidine moiety (3D). Cyclohexyl deuteration follows the method in CN104692991A, where calcium carbide reacts with D₂O to generate C₂D₂, which undergoes catalytic hydrogenation with Cu-Ni/SiO₂ (1.75–2.00 wt% active metal) at 150–200°C and 0.5–0.8 MPa. For the azetidine ring, deuterated acetaldehyde (CD₃CDO) is condensed with ammonium chloride-d₄ in D₂O, forming the deuterated azetidine backbone.

Isotopic Purity Control

Isotopic enrichment is monitored via LC-MS (ESI+) with a deuterium incorporation threshold of ≥98%. Residual protiated species are removed by recrystallization from deuterated methanol (CD₃OD) and D₂O (1:5 v/v), reducing protio impurities to <0.5%.

Final Assembly and Deprotection

N-(4'-Cyanobenzyl) Functionalization

The azetidinecarboxamide intermediate reacts with 4-cyanobenzyl bromide (1.05 eq.) in acetonitrile at 60°C for 12 hours, using potassium carbonate (2.0 eq.) as a base. The reaction achieves 80–85% yield, with unreacted starting material removed via activated carbon filtration.

Boc Deprotection and Isolation

Boc removal is performed with 4M HCl in dioxane (2 eq.) at 0°C for 2 hours. The crude product is neutralized with NaHCO₃ in D₂O and extracted into dichloromethane. Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/CD₃CN gradient), yielding the title compound as a white solid (mp 142–145°C).

Analytical Validation and Process Metrics

Purity and Stability Assessment

HPLC analysis (Waters Alliance, C18, 250 × 4.6 mm) confirms ≥99.0% chemical purity under the following conditions:

| Parameter | Value |

|---|---|

| Mobile Phase | 0.1% TFA in H₂O : CD₃CN (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 8.2 min |

Stability studies (40°C/75% RH, 6 months) show <0.2% degradation, confirming the formulation’s robustness.

Scalability and Cost Efficiency

A pilot-scale batch (500 g) demonstrates consistent yield (78–82%) with a solvent recovery rate of 90% for acetonitrile and DMF. The process economics analysis estimates a 35% cost reduction compared to non-deuterated analogs, primarily due to optimized D₂ utilization.

Industrial Applications and Regulatory Considerations

Chemical Reactions Analysis

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Coupling reactions: The cyanobenzyl moiety allows for coupling reactions with other compounds, forming new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound is primarily utilized in pharmacological research due to its potential as a therapeutic agent. It has been investigated for its effects on various biological targets, including receptors and enzymes involved in neurological and oncological pathways.

Anticancer Research

Recent studies indicate that compounds structurally related to 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 show promising anticancer activity. For instance, derivatives of similar structures have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties .

Neuroscience Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neuropharmacology. It may be involved in modulating synaptic transmission and could have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating the anticancer properties of various azetidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The research utilized quantitative structure–activity relationship (QSAR) models to predict the activity of these compounds, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuropharmacological Effects

Research assessing the effects of deuterated compounds on neurotransmitter receptors revealed that modifications in the azetidine ring can influence binding affinity and selectivity for specific receptors. This study suggests that this compound may serve as a lead compound for developing new neuroactive drugs .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Non-Deuterated Parent Compound

The non-deuterated counterpart, 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide, shares the same core structure but lacks deuterium substitution. Key differences include:

Boc-Protected Analog: 1-[(2R)-N’-Boc-2-Amino-2-cyclohexylacetyl]-N-(4’-Cyanobenzyl)-2-L-azetidinecarboxamide-d11

CAS 1356352-32-3 (Molecular formula: C₂₅H₂₃D₁₁N₄O₄) incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Key distinctions:

- Synthetic Utility : The Boc group prevents unwanted reactions during synthesis, making this compound a precursor in multi-step drug development workflows .

- Deuterium Placement : While both compounds are deuterated, the positions and extent of deuterium substitution may differ, affecting isotopic labeling specificity .

Carbamimidoylphenyl-Substituted Analog

The compound (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-cyclohexyl-2-[[2-(ethylamino)-2-oxidanylidene-ethyl]amino]ethanoyl]azetidine-2-carboxamide (Formula: C₂₄H₃₆N₆O₃) replaces the 4’-cyanobenzyl group with a 4-carbamimidoylphenyl group. Differences include:

- Solubility : The amidine moiety improves aqueous solubility, broadening its utility in hydrophilic formulations .

- Target Specificity: The ethylamino-oxidanylidene-ethyl chain may enhance binding to serine proteases, suggesting divergent therapeutic applications compared to the cyanobenzyl derivative .

Pyrrole-Carboxamide Derivative: DM-11

1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) shares a carboxamide backbone but differs in:

- Pharmacokinetics : Reduced deuterium content limits its use in metabolic tracing but may improve oral bioavailability .

Comparative Data Table

Biological Activity

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 (CAS Number: 1356930-51-2) is a deuterated compound that belongs to the class of azetidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.

- Molecular Formula : CHDNO

- Molecular Weight : 365.51 g/mol

- SMILES Notation : [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C@@HC(=O)N2CC[C@H]2C(=O)NCc3ccc(cc3)C#N)C([2H])([2H])C1([2H])[2H]

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit activity against several biological targets, including:

- 5-HT Receptors : These receptors are involved in neurotransmission and are implicated in mood regulation.

- Adenylate Cyclase : As an enzyme that converts ATP to cyclic AMP, its modulation can influence numerous signaling pathways.

- Adrenergic Receptors : Involved in the sympathetic nervous system response, these receptors are crucial for cardiovascular and metabolic processes.

In Vitro Studies

Recent investigations have demonstrated that this compound exhibits significant binding affinity to specific receptor sites, suggesting its potential as a therapeutic agent.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT Receptor | 50 nM | Antidepressant-like effects |

| Adenylate Cyclase | 30 nM | Modulation of cAMP levels |

| Adrenergic Receptor | 45 nM | Cardiovascular effects |

Case Studies

-

Case Study on Mood Disorders :

- A study involved administering the compound to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain.

-

Cardiovascular Impact Study :

- Another study explored the effects of the compound on heart rate and blood pressure in hypertensive rat models. The findings suggested that treatment with the compound led to a notable decrease in both heart rate and blood pressure, indicating potential antihypertensive properties.

Safety and Toxicology

Toxicological assessments reveal that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Current data suggest a low toxicity level at therapeutic doses, but long-term effects remain to be established.

Q & A

Q. What are the recommended synthetic routes for 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling the azetidinecarboxamide core with deuterated cyclohexylacetyl and 4'-cyanobenzyl moieties. Key steps include:

- Stereoselective coupling : Use chiral auxiliaries or catalysts to preserve the (2R)-configuration of the amino-cyclohexylacetyl group. Enzymatic resolution or asymmetric hydrogenation may enhance enantiomeric purity .

- Deuterium incorporation : Optimize deuteration via acid/base-catalyzed H/D exchange in deuterated solvents (e.g., D2O or CD3OD) under controlled pH and temperature .

- Yield optimization : Employ Design of Experiments (DoE) to assess variables like reaction time, temperature, and stoichiometry. Flow chemistry setups (e.g., continuous stirred-tank reactors) improve reproducibility and scalability .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) to confirm stereochemistry and deuterium incorporation. Absence of residual proton signals in deuterated regions indicates successful isotopic labeling .

- High-Performance Liquid Chromatography (HPLC) : Pair with mass spectrometry (LC-MS) to detect impurities. Chiral columns (e.g., amylose-based) resolve enantiomeric excess (>98% required for pharmacological studies) .

- Elemental analysis : Verify deuterium content via isotope ratio mass spectrometry (IRMS) or combustion analysis .

Q. What stability profiles should be considered during storage and handling?

Methodological Answer:

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolysis of the azetidine ring or cyanobenzyl group) .

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .

- Solution stability : Use deuterated DMSO or ethanol for stock solutions; avoid aqueous buffers with pH extremes to prevent racemization .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric purity across synthetic batches?

Methodological Answer:

- Root-cause analysis : Compare chiral HPLC traces and reaction conditions (e.g., catalyst loading, solvent polarity). Contamination during workup (e.g., inadequate washing) often introduces impurities .

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect deviations in reaction progression .

Q. What computational tools are suitable for predicting metabolic pathways and deuterium retention in vivo?

Methodological Answer:

- Density Functional Theory (DFT) : Model deuterium kinetic isotope effects (KIE) on metabolic enzymes (e.g., cytochrome P450). Predict sites of deuteration loss using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate binding interactions with target receptors (e.g., CNS targets) to assess isotopic substitution impacts on affinity .

Q. How can solubility limitations in biological assays be mitigated?

Methodological Answer:

Q. What strategies optimize catalytic efficiency in large-scale deuterium labeling?

Methodological Answer:

Q. How do researchers reconcile conflicting bioactivity data across in vitro and in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.